molecular formula C7H8F2N2 B1313032 2,2-Difluoro-2-pyridin-2-ylethaneamine CAS No. 267875-68-3

2,2-Difluoro-2-pyridin-2-ylethaneamine

Cat. No. B1313032
M. Wt: 158.15 g/mol
InChI Key: TYKNQWWXUIYRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[N-]=[N+]=NCC(F)(F)c1ccccn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:14][CH2:15][O:16][C:17](=[O:18])[CH3:19].[N:1](=[N+:2]=[N-:3])[CH2:4][C:5]([F:6])([F:7])[c:8]1[n:9][cH:10][cH:11][cH:12][cH:13]1>>[NH2:1][CH2:4][C:5]([F:6])([F:7])[c:8]1[n:9][cH:10][cH:11][cH:12][cH:13]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
[N-]=[N+]=NCC(F)(F)c1ccccn1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[N-]=[N+]=NCC(F)(F)c1ccccn1

Outcomes

Product
Name
Type
product
Smiles
NCC(F)(F)c1ccccn1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.